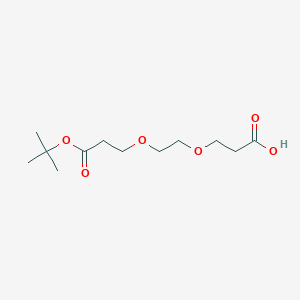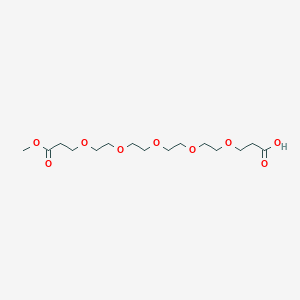
Afacifenacin
Overview
Description
Afacifenacin is a small molecule drug developed by Sumitomo Pharma Co., Ltd. It is primarily known for its dual pharmacological actions as a non-selective muscarinic receptor antagonist and an inhibitor of the bladder afferent pathway through sodium-channel blockade. This compound is being investigated for its potential therapeutic applications in treating overactive bladder syndrome and nocturia .
Preparation Methods
The synthesis of Afacifenacin involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Afacifenacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Afacifenacin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of muscarinic receptor antagonists and sodium-channel blockers.
Biology: Investigated for its role in modulating cellular pathways and receptor interactions.
Medicine: Explored for its therapeutic potential in treating overactive bladder syndrome and nocturia.
Industry: Utilized in the development of new pharmacological agents and therapeutic strategies .
Mechanism of Action
Afacifenacin exerts its effects through dual mechanisms:
Non-selective muscarinic receptor antagonism: It blocks the action of acetylcholine on muscarinic receptors, reducing bladder muscle contractions.
Sodium-channel blockade: It inhibits the bladder afferent pathway, reducing the sensation of urgency and frequency of urination
Comparison with Similar Compounds
Afacifenacin is unique due to its dual pharmacological actions. Similar compounds include:
Tolterodine: A muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist with a similar mechanism of action.
Darifenacin: A selective muscarinic receptor antagonist with a focus on M3 receptors.
Compared to these compounds, this compound’s additional sodium-channel blockade provides a broader therapeutic effect .
Properties
IUPAC Name |
(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUMFEAYOMCXAQ-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236616 | |
| Record name | Afacifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877606-63-8 | |
| Record name | Afacifenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afacifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFACIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Afacifenacin work to treat overactive bladder (OAB)?
A1: this compound is a new-generation antimuscarinic drug being investigated for its potential in treating OAB []. While the provided research article doesn't delve into the specifics of this compound's mechanism of action, it does mention that antimuscarinics, in general, work by targeting cholinergic receptors. These receptors play a role in bladder muscle contractions. By blocking these receptors, this compound likely helps to reduce bladder muscle spasms and improve OAB symptoms like urgency and frequency.
A2: The research article classifies this compound as one of the "new antimuscarinics" []. This suggests that it primarily acts on muscarinic receptors, similar to other established antimuscarinic medications used for OAB. The mention of nicotinic receptors as a "novel therapeutic target" refers to a different research avenue for OAB treatment, exemplified by the drug dexmecamylamine mentioned in the article.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















